[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Description
[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is a complex organic compound featuring a combination of oxadiazole, piperidine, and carbazole moieties
Properties
IUPAC Name |
[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(15-9-10-20-18(12-15)17-5-1-2-6-19(17)24-20)27-11-3-4-16(13-27)21-25-22(29-26-21)14-7-8-14/h9-10,12,14,16,24H,1-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRMYJQRMWJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCCC(C4)C5=NOC(=N5)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine moiety is often introduced through nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Carbazole Derivative Synthesis: The carbazole ring system can be synthesized via Fischer indole synthesis or other cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and carbazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxadiazole, piperidine, and carbazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield N-oxides, while reduction of the oxadiazole ring could lead to amines or other reduced heterocycles .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole, piperidine, and carbazole systems in various chemical reactions .
Biology and Medicine
In biological and medicinal research, [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is investigated for its potential therapeutic effects. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific desired properties .
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety may interact with biological macromolecules through hydrogen bonding and π-π interactions, while the piperidine and carbazole rings can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone: shares similarities with other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring enhances its potential for diverse applications, while the piperidine and carbazole moieties contribute to its stability and binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
